![molecular formula C18H20BrN3O B4833022 4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide](/img/structure/B4833022.png)
4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that belongs to the piperazine class of drugs. It is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in regulating mood, cognition, and behavior. The purpose of
Wirkmechanismus
4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide selectively blocks the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical regions of the brain. This receptor is involved in the regulation of reward, motivation, and cognitive function. By blocking the D3 receptor, 4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide can modulate the activity of the dopamine system and influence behavior.
Biochemical and Physiological Effects
Studies have shown that 4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide can reduce the reinforcing effects of drugs of abuse such as cocaine, nicotine, and alcohol. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. Additionally, 4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide has been found to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide is a highly selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in neuropsychiatric disorders. However, its limited solubility in water and low bioavailability can make it challenging to administer in vivo. Additionally, its selectivity for the D3 receptor may limit its efficacy in treating disorders that involve other dopamine receptors.
Zukünftige Richtungen
There are several areas of future research that could be explored with 4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide. One potential direction is to investigate its potential therapeutic applications in other neuropsychiatric disorders such as depression, anxiety, and bipolar disorder. Another direction is to explore its effects on other neurotransmitter systems such as the glutamate and GABA systems. Additionally, the development of more potent and selective D3 receptor antagonists could help to overcome some of the limitations of 4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. It has been shown to modulate the activity of the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
4-benzyl-N-(2-bromophenyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c19-16-8-4-5-9-17(16)20-18(23)22-12-10-21(11-13-22)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEYQFQCSZWNRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.